2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
CAS No.: 898607-21-1
Cat. No.: VC4284606
Molecular Formula: C21H25N5OS
Molecular Weight: 395.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898607-21-1 |
|---|---|
| Molecular Formula | C21H25N5OS |
| Molecular Weight | 395.53 |
| IUPAC Name | 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H25N5OS/c1-2-3-7-16-10-12-18(13-11-16)23-20(27)15-28-21-25-24-19(26(21)22)14-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-15,22H2,1H3,(H,23,27) |
| Standard InChI Key | FPTMSPFZAKVFJT-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Introduction
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Its molecular structure is characterized by a triazole ring, an amino group, a benzyl group, and a butylphenyl acetamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide typically involves the following steps:
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Starting Material Preparation: The process begins with the synthesis of 4-amino-5-benzyl-1,2,4-triazole-3-thiol.
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Reaction with Chloroacetic Acid: The thiol compound is then reacted with chloroacetic acid under basic conditions to form the desired acetamide derivative.
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Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.
Biological Significance
The biological significance of this compound stems from its potential therapeutic applications:
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Antimicrobial Activity: Preliminary studies suggest that compounds in this class may exhibit antimicrobial properties against various bacterial and fungal strains.
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Anticancer Potential: The structural features of the compound may contribute to its efficacy in targeting cancerous cells, making it a candidate for further research in oncology.
Mechanism of Action
While the exact mechanism of action for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide is not fully elucidated, it is believed to involve interactions with specific cellular targets that could lead to antimicrobial or anticancer effects. The presence of the benzyl group enhances lipophilicity, potentially improving cell membrane permeability.
Applications
Given its unique structure and properties, this compound has several applications in scientific research:
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Pharmaceutical Development: It serves as a potential lead compound for developing new antimicrobial and anticancer agents.
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Agricultural Chemistry: Its biological activity may also be explored for applications in agrochemicals.
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